Cas no 1804777-94-3 (4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid)

4-ヒドロキシ-2-(トリフルオロメトキシ)-3-(トリフルオロメチル)ピリジン-5-酢酸は、高度にフッ素化されたピリジン誘導体であり、その特異的な構造により医薬品や農薬の開発において重要な中間体として利用されています。分子内に2つのトリフルオロメチル基と1つのトリフルオロメトキシ基を有し、高い電子求引性と代謝安定性を示します。特に、5位の酢酸基はさらなる化学修飾のための反応性サイトとして機能し、多様な誘導体合成が可能です。この化合物は、創薬研究において標的タンパク質との強い相互作用が期待されることから、新規活性化合物の探索において有用性が認められています。

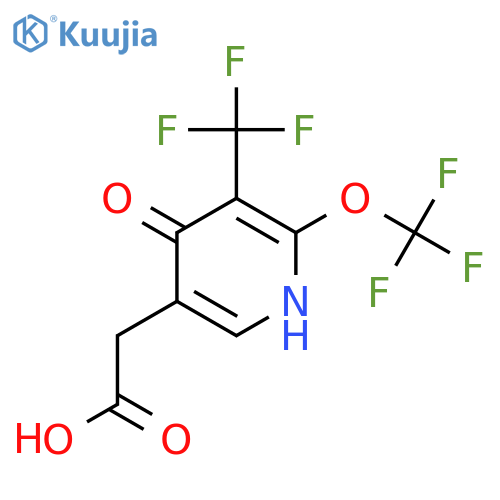

1804777-94-3 structure

商品名:4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid

CAS番号:1804777-94-3

MF:C9H5F6NO4

メガワット:305.130723714828

CID:4832942

4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid

-

- インチ: 1S/C9H5F6NO4/c10-8(11,12)5-6(19)3(1-4(17)18)2-16-7(5)20-9(13,14)15/h2H,1H2,(H,16,19)(H,17,18)

- InChIKey: ZXEDZEOEGKLUSB-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(NC=C(CC(=O)O)C1=O)OC(F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 11

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 502

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 75.6

4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029094575-1g |

4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid |

1804777-94-3 | 97% | 1g |

$1,549.60 | 2022-04-01 |

4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

1804777-94-3 (4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid) 関連製品

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量